

Physical and Chemical Properties of 3-Octylphthalide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Octylphthalide
CAS No.: 137786-58-4
Cat. No.: B163666

[Get Quote](#)

Executive Summary

3-Octylphthalide (also known as 3-Octyl-1(3H)-isobenzofuranone or by the developmental code NY-008) is a lipophilic phthalide derivative belonging to the Apiaceae family of phytochemicals. Structurally homologous to the neuroprotective drug 3-n-butylphthalide (NBP), this compound is characterized by an extended eight-carbon alkyl chain at the C-3 position of the lactone ring.

This guide details the physicochemical profile, synthetic pathways, and spectral characteristics of **3-octylphthalide**. While less ubiquitous than its butyl analog, **3-octylphthalide** has garnered significant interest in dermatological and cardiovascular research (specifically as a vasodilative bath additive) and as a bioactive metabolite in fungal fermentation.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a benzene ring fused to a

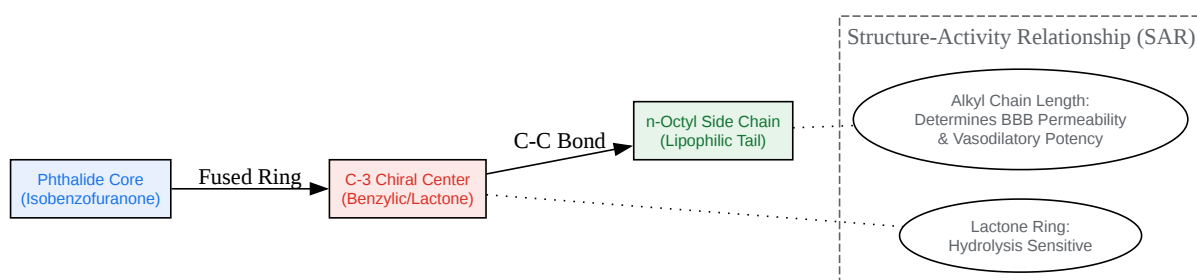
-lactone ring, with a chiral center at the C-3 position. The octyl side chain imparts high lipophilicity, significantly influencing its pharmacokinetics and formulation requirements

compared to shorter-chain analogs.

Attribute	Technical Detail
IUPAC Name	3-octyl-1(3H)-isobenzofuranone
Common Names	3-Octylphthalide; NY-008; KYN (in formulation context)
CAS Registry Number	137786-58-4 (Racemic); 104691-40-9 (S-isomer)
Molecular Formula	C ₁₆ H ₂₂ O ₂
Molecular Weight	246.35 g/mol
Chiral Center	C-3 (Existing as R or S enantiomers; natural products are typically S)
SMILES	CCCCCCCCC1OC(=O)C2=CC=CC=C12

Structural Diagram (DOT Visualization)

The following diagram illustrates the core connectivity and the chiral center at C-3.



[Click to download full resolution via product page](#)

Caption: Structural connectivity of **3-Octylphthalide** highlighting the critical C-3 chiral center and lipophilic tail.

Physicochemical Properties[1][3][5][6][8][11][12][13][14]

3-Octylphthalide exhibits properties typical of long-chain phthalides: low water solubility and a tendency to exist as a viscous oil or low-melting solid.

Property	Value / Characteristic	Context/Reference
Physical State	Viscous liquid to low-melting solid	Melting point is elevated compared to NBP (oil) due to increased Van der Waals forces from the C8 chain.
Boiling Point	> 350 °C (est.[1] at 760 mmHg)	Extrapolated from NBP (BP ~150°C @ 0.2 mmHg). Requires high vacuum for distillation.
Solubility (Water)	Insoluble (< 1 mg/L)	Highly hydrophobic.
Solubility (Organic)	Soluble in CHCl ₃ , DMSO, MeOH, EtOH	Compatible with lipid-based delivery systems.
LogP (Octanol/Water)	~ 5.2 - 5.6	Computed. Indicates high membrane permeability and potential for tissue accumulation.
Refractive Index	~ 1.51 - 1.53	Typical for aromatic lactones.
Density	~ 1.02 - 1.05 g/cm ³	Slightly denser than water.

Spectral Characteristics (Identification)

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The diagnostic signal is the benzylic proton at C-3.

Proton NMR (¹H NMR, 300/500 MHz, CDCl₃)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment
H-3	5.45	dd or t	1H	Diagnostic Peak. Benzylic proton adjacent to oxygen.
Ar-H	7.85	d	1H	Aromatic proton ortho to Carbonyl (H-7).
Ar-H	7.65	t	1H	Aromatic proton (H-6).
Ar-H	7.50	t	1H	Aromatic proton (H-5).
Ar-H	7.42	d	1H	Aromatic proton (H-4).
C-1'	1.95 - 2.05	m	1H	Diastereotopic methylene adjacent to C-3.
C-1'	1.70 - 1.80	m	1H	Diastereotopic methylene adjacent to C-3.
Bulk CH ₂	1.25 - 1.45	m	12H	Methylene envelope of the octyl chain.
Terminal CH ₃	0.88	t	3H	Terminal methyl group.

Infrared Spectroscopy (FT-IR)

- C=O Stretch (Lactone): Strong band at 1760–1770 cm⁻¹. This is higher than typical esters due to ring strain in the

-lactone.

- C-H Stretch (Alkyl): 2850–2960 cm^{-1} (Strong, due to C8 chain).
- C=C Stretch (Aromatic): 1600, 1470 cm^{-1} .

Synthesis & Isolation Methodologies

Researchers typically access **3-octylphthalide** via Grignard addition to phthalic anhydride derivatives or via biocatalysis.

Chemical Synthesis (Grignard Route)

This method is preferred for generating racemic standards or bulk material.

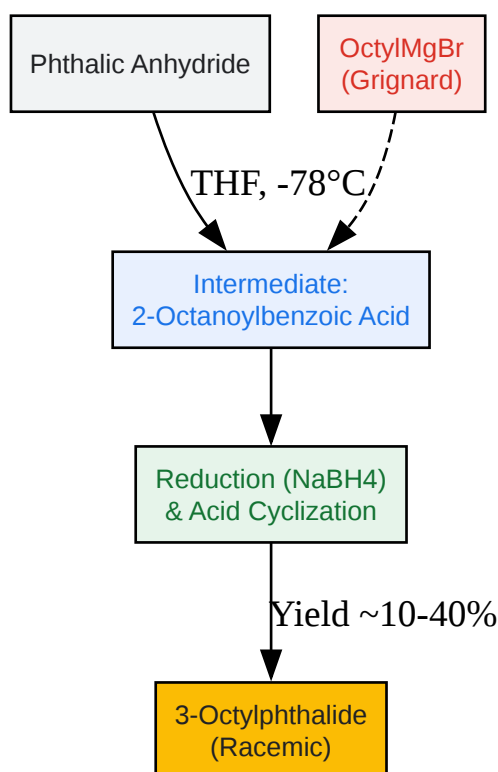
- Reagents: Phthalic Anhydride, Octylmagnesium bromide (Grignard reagent).
- Step 1 (Addition): Controlled addition of OctylMgBr to phthalic anhydride in dry THF at -78°C to 0°C . This yields the keto-acid intermediate (2-octanoylbenzoic acid).
- Step 2 (Reduction/Cyclization): Reduction of the ketone using Sodium Borohydride (NaBH_4) followed by acid-catalyzed cyclization ($\text{HCl}/\text{H}_2\text{O}$) to close the lactone ring.

Biocatalytic Synthesis (Enzymatic Hydroxylation)

Recent advances utilize engineered Cytochrome P450 variants (e.g., P450 BM3) to achieve regio- and stereoselective hydroxylation of alkyl benzoates.

- Substrate: Methyl 2-octylbenzoate.
- Catalyst: P450 BM3 mutant.
- Mechanism: Benzylic hydroxylation at the C-3 equivalent position followed by spontaneous lactonization.
- Advantage: Can yield high enantiomeric excess (>99% S-isomer).

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Standard chemical synthesis pathway via Grignard addition and reductive cyclization.

Biological Applications & Stability[3]

Vasodilation & Dermatological Use

In pharmaceutical research, **3-octylphthalide** is identified by the code NY-008.[2][3]

- Mechanism: It acts as a vasodilator, likely through voltage-gated calcium channel blockade or NO release enhancement, similar to NBP.
- Application: It has been studied as a functional bath additive ("KYN") to treat chronic shoulder pain and muscle stiffness by increasing skin core temperature and peripheral blood flow.
- Dosage Context: Effective at low concentrations (e.g., 3 ppm in bath water) due to high lipophilicity enhancing skin absorption.

Stability Profile

- Hydrolysis: The lactone ring is susceptible to hydrolysis in strong alkaline conditions (pH > 10), opening to form the hydroxy-acid salt.
- Oxidation: The alkyl chain is relatively stable, but the benzylic position (C-3) is prone to oxidation under radical conditions.
- Storage: Store at 2–8°C, protected from light and moisture.

References

- PubChem. (n.d.).^[4] **3-Octylphthalide** (Compound).^{[4][2][5][3][6]} National Library of Medicine.^[1] Retrieved from [\[Link\]](#)
- Kimura, M., et al. (2008).^[7] Effects of Hot Water Baths Containing Carbon Dioxide and **3-Octylphthalide** on Work-Related Chronic Shoulder Pain. Journal of Physical Therapy Science. (Context for "NY-008" and biological activity).
- Liu, Y., et al. (2011). Antibacterial Polyketides from the Jellyfish-Derived Fungus *Paecilomyces variotii*. Journal of Natural Products. (Describes 7-hydroxy-**3-octylphthalide** and NMR spectral assignment).
- Denard, C. A., et al. (2013). P450 BM3-Catalyzed Regio- and Stereoselective Hydroxylation Aiming at the Synthesis of Phthalides. *Angewandte Chemie International Edition*. (Describes enzymatic synthesis of **3-octylphthalide** with high ee).
- Lin, G., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (General reference for phthalide synthesis methodologies).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. TABLE 3-2, Physical and Chemical Properties of Di-n-octylphthalate - Toxicological Profile for Di-n-octylphthalate - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. 2-\(Octan-3-yl\)phenol | C₁₄H₂₂O | CID 86563 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Physical and Chemical Properties of 3-Octylphthalide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b163666/docs#physical-and-chemical-properties-of-3-octylphthalide-a-technical-guide\]](https://www.benchchem.com/product/b163666/docs#physical-and-chemical-properties-of-3-octylphthalide-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check